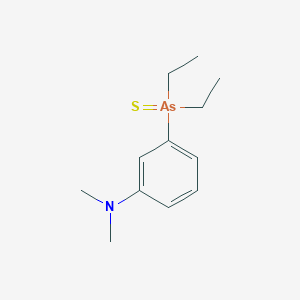
5-(But-1-en-1-yl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(But-1-en-1-yl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a but-1-en-1-yl substituent at the 5-position of the pyrazole ring. Pyrazoles and their derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(But-1-en-1-yl)-1H-pyrazole can be achieved through various synthetic routes. One common method involves the reaction of 1H-pyrazole with but-1-en-1-yl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the pyrazole ring attacks the electrophilic carbon of the but-1-en-1-yl halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-(But-1-en-1-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the double bond in the but-1-en-1-yl group to a single bond, forming butyl-substituted pyrazoles.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the but-1-en-1-yl group or other substituents on the pyrazole ring are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce butyl-substituted pyrazoles.
Scientific Research Applications
5-(But-1-en-1-yl)-1H-pyrazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(But-1-en-1-yl)-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-(But-1-en-3-yn-1-yl)-1H-pyrazole: This compound features a but-1-en-3-yn-1-yl group instead of a but-1-en-1-yl group.
5-(But-3-ene-1-yn-1-yl)-1H-pyrazole: This compound has a but-3-ene-1-yn-1-yl substituent.
5-(But-1-en-1-yl)-1H-indole: An indole derivative with a similar but-1-en-1-yl group.
Uniqueness
5-(But-1-en-1-yl)-1H-pyrazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the but-1-en-1-yl group at the 5-position of the pyrazole ring can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds.
Properties
CAS No. |
61490-99-1 |
|---|---|
Molecular Formula |
C7H10N2 |
Molecular Weight |
122.17 g/mol |
IUPAC Name |
5-but-1-enyl-1H-pyrazole |
InChI |
InChI=1S/C7H10N2/c1-2-3-4-7-5-6-8-9-7/h3-6H,2H2,1H3,(H,8,9) |
InChI Key |
PEUSXZMKYWIFLP-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC1=CC=NN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-Heptyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14578705.png)

![Formic acid;1-(4-methyl-2-bicyclo[2.2.2]octanylidene)ethanol](/img/structure/B14578722.png)
![N-Butyl-N-[(4-methylbenzene-1-sulfonyl)methyl]acetamide](/img/structure/B14578733.png)
![2-[2-(Ethylsulfanyl)ethenyl]-3-methyl-1,3-benzoxazol-3-ium iodide](/img/structure/B14578747.png)

![1,3,4-Trimethyl-1-[(methylsulfanyl)methyl]-1H-phosphol-1-ium iodide](/img/structure/B14578753.png)



